molecular formula C4H9NO3 B12324571 3-Hydroxy-2-(methylamino)propanoic acid

3-Hydroxy-2-(methylamino)propanoic acid

Cat. No.: B12324571
M. Wt: 119.12 g/mol
InChI Key: PSFABYLDRXJYID-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(methylamino)propanoic acid, also known as N-Methyl-L-serine, is a derivative of the amino acid serine. It is characterized by the presence of a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to the propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Hydroxy-2-(methylamino)propanoic acid involves the use of Meldrum’s acids. The reaction typically employs samarium diiodide (SmI2) in the presence of water, which acts as an environmentally benign additive. This method allows for the selective synthesis of 3-hydroxy acids from Meldrum’s acids .

Industrial Production Methods

the principles of organic synthesis involving selective reduction and functional group tolerance can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(methylamino)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

3-Hydroxy-2-(methylamino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

3-hydroxy-2-(methylamino)propanoic acid

InChI

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)

InChI Key

PSFABYLDRXJYID-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C(=O)O

Origin of Product

United States

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